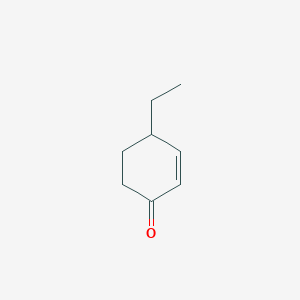

4-Ethylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Studies

4-Ethylcyclohex-2-en-1-one has been a subject of synthesis studies. For instance, an attempt to synthesize it by a Robinson-type ring closure resulted in a mixture of conjugated and non-conjugated ketones, from which the conjugated isomer was isolated (Lewis & Williams, 1970). Another study investigated the isomerization of 4-vinylcyclohexene radical cation in gas phase, which is closely related to 4-Ethylcyclohex-2-en-1-one (Vollmer et al., 1995).

Catalysis Research

Research has also focused on the use of 4-Ethylcyclohex-2-en-1-one in catalysis. For example, a study demonstrated enantioselectivity in copper-catalyzed conjugate addition reactions using a Cu(I) salt/N-heterocyclic carbene–Ag complex catalytic system, where optically active 3-ethylcyclohexanone was produced (Matsumoto et al., 2016).

Organic Synthesis

4-Ethylcyclohex-2-en-1-one has been used in various organic synthesis processes. An example includes its application in the microwave synthesis of Ethyl 1,3-Cyclohexaddene-1-Carboxylate, a critical step in the preparation of molecules of biological interest (Tesson & Deshayes, 2000).

Mesomorphic Properties

Another area of interest is the study of mesomorphic properties of derivatives. Derivatives prepared from ethyl esters of related compounds showed characteristics like lower nematic–isotropic transition temperature and a narrower nematic range (Bezborodov & Lapanik, 1992).

Chemical Reactions Study

Studies also focus on the behavior of similar compounds in chemical reactions, like hydrogenation in the presence of rhodium complexes (Shebaldova et al., 1975) or acid-catalyzed hydration reactions (Chwang et al., 1977).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structure, providing insights into molecular configurations and potential applications in chemical synthesis (Kavitha et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, ethylene copolymerizations with related compounds have been explored for potential applications in material science (Harakawa et al., 2018).

Asymmetric Hydrovinylation

Asymmetric hydrovinylation of 1-vinylcycloalkenes has been investigated for regio- and stereoselectivity, which is significant in organic synthesis (Page & RajanBabu, 2012).

Safety and Hazards

properties

IUPAC Name |

4-ethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCZSPPRPTGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylcyclohex-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2463957.png)

![(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine](/img/structure/B2463960.png)

![4-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2463966.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2463969.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)